Dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-)

Description

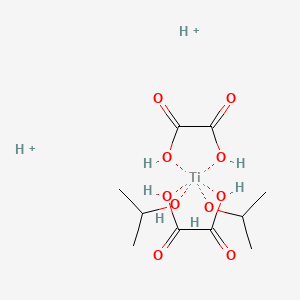

Dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) is a titanium(IV) coordination complex featuring a mixed-ligand architecture. Its structure includes:

- Oxalate ligands: Bidentate oxalato (C₂O₄²⁻) groups coordinating via two oxygen atoms.

- Propan-2-olato ligands: Monodentate isopropoxide (C₃H₇O⁻) ligands.

- Counterions: Two hydrogen ions (H₂²⁺) balancing the overall charge.

This compound is synthesized via ligand substitution reactions, where titanium precursors (e.g., titanium alkoxides) react with oxalic acid and isopropanol under controlled conditions. Its applications are hypothesized to include catalysis, materials science, and electrochemical systems due to the redox-active titanium center and chelating oxalate ligands .

Properties

CAS No. |

84145-33-5 |

|---|---|

Molecular Formula |

C10H22O10Ti+2 |

Molecular Weight |

350.14 g/mol |

IUPAC Name |

hydron;oxalic acid;propan-2-ol;titanium |

InChI |

InChI=1S/2C3H8O.2C2H2O4.Ti/c2*1-3(2)4;2*3-1(4)2(5)6;/h2*3-4H,1-2H3;2*(H,3,4)(H,5,6);/p+2 |

InChI Key |

DWBILNGHRUYGIH-UHFFFAOYSA-P |

Canonical SMILES |

[H+].[H+].CC(C)O.CC(C)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

The synthesis of dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.

Reduction: It can be reduced to lower oxidation state titanium species.

Substitution: The oxalate and propan-2-olato ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other titanium complexes and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.

Mechanism of Action

The mechanism of action of dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) involves its interaction with molecular targets through coordination chemistry. The titanium center can form complexes with various biomolecules, influencing their structure and function. The oxalate and propan-2-olato ligands play a crucial role in stabilizing these interactions and modulating the compound’s reactivity .

Comparison with Similar Compounds

Titanium Diisopropoxide Bis(acetylacetonate) [(CH₃)₂CHO]₂Ti(C₅H₇O₂)₂

- Ligands : Two isopropoxide (C₃H₇O⁻) and two acetylacetonate (acac⁻, C₅H₇O₂⁻) ligands.

- Structure: Octahedral geometry with bidentate acac ligands and monodentate isopropoxide groups.

- Applications: Widely used as a precursor for sol-gel processes, ceramic coatings, and nanocomposites due to its hydrolytic stability and reactivity .

- Key Differences : The absence of oxalate ligands reduces its electrochemical utility compared to the target compound.

Bis(ethylacetoacetato)diisopropoxytitanium (CAS 27858-32-8)

- Ligands : Two ethylacetoacetate (chelate via O,O') and two isopropoxide ligands.

- Properties: High solubility in organic solvents (e.g., isopropanol) and thermal stability up to 200°C.

- Applications : Used in crosslinking polymers, OLED fabrication, and as a catalyst in esterification reactions .

- Comparison : The ethylacetoacetate ligands offer stronger chelation than oxalate, enhancing thermal stability but limiting redox activity .

Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium (CAS 68586-02-7)

- Ligands : Ethoxy (C₂H₅O⁻), acetylacetonate (acac⁻), and isopropoxide groups.

- Physical Data : Density = 1.124 g/cm³, water solubility = 1000 g/L at 25°C, vapor pressure = 58 hPa at 20°C .

- Applications : Functions as a titanate coupling agent in polymer composites due to its amphiphilic ligand system.

- Contrast : The ethoxy ligand improves hydrolytic stability compared to the oxalate-containing compound, but oxalate’s bidentate nature may enhance catalytic activity .

Structural and Functional Comparisons

Ligand Coordination and Geometry

| Compound | Ligands | Coordination Number | Geometry |

|---|---|---|---|

| Target Compound | Oxalato (bidentate), isopropoxide | 6 | Distorted octahedral |

| Titanium Diisopropoxide Bis(acac) | Acac (bidentate), isopropoxide | 6 | Octahedral |

| Bis(ethylacetoacetato)diisopropoxytitanium | Ethylacetoacetate (bidentate), isopropoxide | 6 | Octahedral |

Thermal and Solubility Properties

| Compound (CAS) | Thermal Stability (°C) | Water Solubility |

|---|---|---|

| Target Compound | ~150 (decomposes) | Moderate |

| 68586-02-7 | Stable to 200 | 1000 g/L |

| 27858-32-8 | Stable to 250 | Insoluble |

The high water solubility of CAS 68586-02-7 makes it suitable for aqueous-phase applications, whereas the target compound’s moderate solubility limits it to non-aqueous systems.

Biological Activity

Dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-), a complex titanium compound, has garnered interest due to its unique biological activities and potential applications in various fields, including medicine and materials science. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₀H₂₂O₁₀Ti²⁺

- CAS Number : 84145-33-5

- Molecular Weight : 350.14268 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂O₁₀Ti²⁺ |

| Molecular Weight | 350.14268 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

The biological activity of dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) has been studied primarily in the context of its interaction with cellular systems and its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that titanium complexes can exhibit anticancer properties. For instance, research involving titanium-based compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and death.

- Case Study: Apoptosis Induction

- A study demonstrated that a titanium complex similar to dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) effectively induced apoptosis in human cancer cell lines. The mechanism was linked to increased levels of ROS, which activated caspase pathways leading to cell death.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of titanium complexes. Research suggests that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for use in antimicrobial coatings or treatments.

- Case Study: Bacterial Inhibition

- In vitro tests showed that dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

The biological activities of dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : This compound can stimulate ROS production, leading to oxidative stress in cells.

- Cell Membrane Disruption : The complex can integrate into microbial membranes, altering their integrity and function.

- Signaling Pathway Modulation : It may affect key signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Other Titanium Complexes

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| Dihydrogen bis(oxalato(2-)-O,O')bis(... | Moderate | High | ROS generation, membrane disruption |

| Titanium dioxide nanoparticles | High | Moderate | ROS generation |

| Titanium (IV) complexes | High | Low | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.